DMT-dA(PAc) 磷酰胺

描述

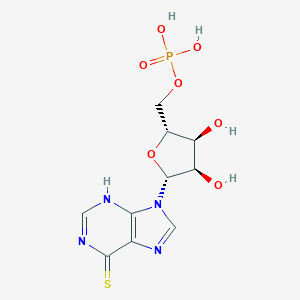

DMT-dA(tac) Phosphoramidite is a derivative used in the synthesis of oligonucleotides, a key component in genetic research and bioengineering. It belongs to the class of phosphoramidites, which are essential in automated DNA synthesis.

Synthesis Analysis

The synthesis of DMT-dA(tac) Phosphoramidite and similar compounds often involves a phosphoramidite procedure, where cyanoethyl phosphoramidites derived from nucleobases are hydrolyzed to produce H-phosphonates. These are then used to create various linked oligonucleotides through processes like cross-coupling reactions (Abbas, Bertram, & Hayes, 2001).

科学研究应用

用于治疗应用的寡核苷酸合成

DMT-dA(PAc) 磷酰胺 : 用于合成寡核苷酸,寡核苷酸是短的 DNA 或 RNA 分子。 这些合成的寡核苷酸具有治疗应用,例如反义疗法,其中它们与 mRNA 结合并阻止致病蛋白的产生 .

诊断试验

DMT-dA(PAc) 和 DMT-dA(tac) 磷酰胺 在创建诊断试验探针中都是不可或缺的。 这些试验可以检测与病原体或遗传疾病相关的特定 DNA 序列,有助于早期诊断和治疗 .

分子研究

在分子研究中,这些磷酰胺 被用来合成可以作为 PCR 扩增中的引物或杂交实验中的探针来研究基因表达和调控的 DNA 序列 .

结构研究

DMT-dA(tac) 磷酰胺 : 在 DNA 的结构研究中特别有用。 TAC 保护基团允许在温和条件下进行超快速脱保护,这在合成具有碱基不稳定修饰的寡核苷酸进行结构分析时至关重要 .

修饰寡核苷酸的合成

修饰寡核苷酸的合成,例如那些含有荧光标记或其他化学修饰的寡核苷酸,是另一个应用。 这些修饰可用于追踪、成像甚至治疗目的 .

微阵列技术

在微阵列技术中,DMT-dA(PAc) 和 DMT-dA(tac) 磷酰胺 被用来合成芯片上的 DNA 序列。 这些芯片随后可用于分析基因表达谱或进行基因分型 .

作用机制

Target of Action

DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .

Mode of Action

The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.

Biochemical Pathways

The primary biochemical pathway affected by DMT-dA(PAc) Phosphoramidite is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.

Result of Action

The result of the action of DMT-dA(PAc) Phosphoramidite is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.

未来方向

The application of DMT-dA(tac) Phosphoramidite minimizes depurination and improves the quality of oligonucleotides . It is suitable for oligonucleotides with base-labile monomers and reporters as well as in-situ synthesis schemes on glass surfaces . This suggests that DMT-dA(tac) Phosphoramidite could have significant future applications in the field of oligonucleotide synthesis .

属性

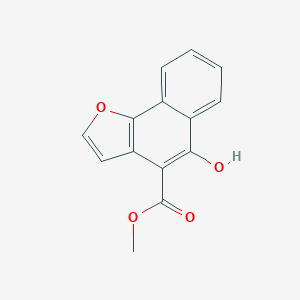

IUPAC Name |

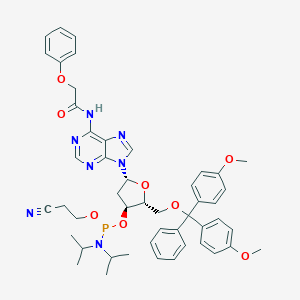

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZOANRLMUCW-SDNJGBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。